2-(Hexyloxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUMGJJFXKZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497131 | |
| Record name | 2-(Hexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31189-03-4 | |
| Record name | 2-(Hexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Hexyloxy Phenol
Advanced Dealkylation and Ether Cleavage Strategies
Controlled Dealkylation for Regioselective Synthesis
Controlled dealkylation represents a crucial strategy for selectively cleaving ether linkages in alkoxyphenols, enabling regioselective synthesis of valuable phenolic compounds. Boron tribromide (BBr₃) has emerged as a potent reagent for the dealkylation of aromatic alkyl ethers, including those found in hydroquinone (B1673460) derivatives researchgate.netgrafiati.com. This method allows for the differentiation of oxygen functionalities within molecules, providing access to specific alkoxy-phenols researchgate.net.
The application of BBr₃ facilitates the cleavage of aryl-alkyl ether bonds under relatively mild conditions, often at room temperature researchgate.net. This approach is particularly advantageous for synthesizing para-alkoxy-phenols (RO-Ar-OH) from dialkyl-aryl-ethers or related structures, yielding products in high yields researchgate.net. Compared to traditional alkylation pathways of dihydroxy compounds, dealkylation using reagents like BBr₃ offers a tunable and convenient route to key intermediates with differentiated side chains researchgate.net. While specific literature directly detailing the BBr₃-mediated dealkylation of 2-(Hexyloxy)phenol is not explicitly cited in the provided search results, the general principle of selective O-dealkylation of aryl ethers with BBr₃ is well-established and applicable to compounds of this class.
Table 1: Controlled Dealkylation Strategies for Alkoxyphenols
| Reagent | Substrate Class | Transformation | Product Class | Conditions | Yield | Notes |
| BBr₃ | Dialkyl-aryl-ethers, Hydroquinones | O-Dealkylation | p-Alkoxy-phenols | Room Temp. | High | Differentiates oxygen functions, tunable route. researchgate.netgrafiati.com |
| Biocatalytic | Aryl ethers | C-O bond cleavage | Phenols | Mild | Varies | Reversible formation/breakage of C-O ether bonds. researchgate.net |
Oxidative Transformations of Alkoxyphenols
Alkoxyphenols, including this compound, are susceptible to various oxidative transformations, leading to a range of valuable products such as quinones and other oxygenated aromatic species. These reactions are fundamental in organic synthesis for modifying phenolic structures and creating new functional materials.
One significant oxidative pathway is the Dakin oxidation , which is widely employed for the synthesis of benzenediols and alkoxyphenols from precursor aldehydes beilstein-journals.org. For instance, vanillin (B372448) (a methoxybenzaldehyde) can be oxidized under Dakin conditions to yield 2-methoxyhydroquinone (B1205977) with high efficiency beilstein-journals.org. This process highlights the utility of oxidative transformations in generating substituted hydroquinones.
Another notable method involves hypervalent iodine oxidation , which has been applied to p-alkoxyphenols to yield quinones scispace.comacs.org. These reactions often employ specific iodine-based reagents or catalysts to achieve the desired oxidation state. Furthermore, research has explored recyclable magnetic nanoparticle-supported iodoarene catalysts for the efficient oxidation of 4-alkoxyphenols specifically to quinones acs.org.
Autoxidation of moderately hindered phenols can also lead to interesting transformations, including the formation of epoxides and benzosemiquinones rsc.org. While the specific products depend on the steric and electronic environment of the phenol (B47542), these reactions underscore the reactivity of the phenolic moiety towards molecular oxygen under certain conditions.
Table 2: Oxidative Transformations of Alkoxyphenols
| Method/Reagent | Substrate Class | Primary Product Class | Key Features/Notes |
| Dakin Oxidation | o-Alkoxybenzaldehydes | Catechol derivatives | Synthesis of benzenediols and alkoxyphenols from aldehydes. beilstein-journals.org |
| Hypervalent Iodine Oxidation | p-Alkoxyphenols | Quinones | Utilizes iodine-based reagents for oxidation. scispace.com |
| Nanoparticle-Supported Iodoarene Catalysts | 4-Alkoxyphenols | Quinones | Recyclable catalytic system for selective oxidation to quinones. acs.org |
| Autoxidation | Moderately Hindered Phenols | Epoxides, Semiquinones | Involves reaction with molecular oxygen, leading to various oxidized products depending on substrate structure. rsc.org |
| Tetraarylphosphonium (TAP)-supported Oxidative Reagents | Alcohols, Ketones | Various oxidized products | Versatile reagents for oxidation reactions, with potential for recyclability. acs.org (General context for oxidative transformations) |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural determination, providing detailed information about the magnetic environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy is essential for identifying and quantifying the different types of protons within a molecule. For 2-(Hexyloxy)phenol, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the phenol (B47542) ring, the phenolic hydroxyl proton, the methylene (B1212753) protons adjacent to the ether oxygen, and the various methylene and terminal methyl protons of the hexyl chain.
The aromatic region of the spectrum typically displays signals in the range of δ 6.5-7.5 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the ortho-substitution pattern of the hexyloxy group and the hydroxyl group. The phenolic proton (-OH) is often observed as a broad singlet, which can be concentration and solvent dependent, typically appearing further downfield, sometimes above δ 8 ppm.
The methylene group directly attached to the ether oxygen (-O-CH₂-) of the hexyloxy chain is expected to resonate as a triplet due to coupling with the adjacent methylene protons, appearing in the δ 3.8-4.2 ppm range. The remaining protons of the hexyl chain (-(CH₂)₄-CH₃) will manifest as a series of multiplets and a terminal triplet for the methyl group (-CH₃), typically found in the aliphatic region from approximately δ 0.8 to 1.8 ppm.
Table 3.1.1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Notes |
| Aromatic (ortho to -OH) | ~6.8-7.0 | Doublet | ~8-9 | Influenced by -OH and -OR groups |
| Aromatic (meta to -OH) | ~6.5-6.7 | Triplet | ~7-8 | Influenced by adjacent aromatic protons |
| Aromatic (para to -OH) | ~6.7-6.9 | Doublet | ~8-9 | Influenced by -OH and -OR groups |
| Phenolic -OH | ~4.5-9.0 (variable) | Singlet | - | Broad, position depends on solvent, concentration, and temperature. |
| -O-CH₂- (hexyl) | ~3.8-4.2 | Triplet | ~6-7 | Methylene adjacent to ether oxygen. |
| -(CH₂)₂- (hexyl) | ~1.7-1.8 | Multiplet | - | Methylene adjacent to -O-CH₂- |
| -(CH₂)₂- (hexyl) | ~1.3-1.5 | Multiplet | - | Internal methylene groups. |
| -(CH₂)₂- (hexyl) | ~1.2-1.4 | Multiplet | - | Internal methylene groups. |
| -CH₃ (terminal) | ~0.8-0.9 | Triplet | ~6-7 | Terminal methyl group of the hexyl chain. |
Note: Chemical shifts are approximate and based on data from related compounds mdpi.comrsc.orgactachemicamalaysia.com.
¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. For this compound, the ¹³C NMR spectrum is expected to exhibit signals for the six distinct aromatic carbons, the carbon bearing the hydroxyl group (C-OH), the carbon bearing the hexyloxy group (C-O-R), and the six carbons of the hexyl chain.
The aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon directly bonded to the hydroxyl group (ipso-carbon of phenol) is usually found in the δ 150-160 ppm region, while the carbon attached to the hexyloxy group is expected to appear in a similar or slightly lower downfield region due to the electron-donating nature of the ether oxygen. The methylene carbon adjacent to the ether oxygen (-O-CH₂-) is characteristically observed around δ 65-70 ppm, while the terminal methyl carbon of the hexyl chain appears around δ 14 ppm. The remaining carbons of the hexyl chain will be found in the aliphatic region, typically from δ 20 to 35 ppm.
Table 3.1.2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (ipso to -OH) | ~150-160 | Carbon bearing the hydroxyl group. |
| Aromatic (ipso to -OR) | ~150-158 | Carbon bearing the hexyloxy group. |
| Aromatic Carbons | ~110-135 | Multiple signals for the remaining aromatic carbons. |
| -O-CH₂- (hexyl) | ~65-70 | Methylene carbon directly attached to the ether oxygen. |
| -(CH₂)₂- (hexyl) | ~30-35 | Methylene carbon adjacent to the ether linkage. |
| -(CH₂)₂- (hexyl) | ~25-30 | Internal methylene carbons of the hexyl chain. |
| -(CH₂)₂- (hexyl) | ~22-25 | Internal methylene carbons of the hexyl chain. |
| -CH₃ (terminal) | ~14 | Terminal methyl carbon of the hexyl chain. |
Note: Chemical shifts are approximate and based on data from related compounds mdpi.comrsc.orgactachemicamalaysia.com.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact molecular formula.
For this compound (molecular formula C₁₂H₁₈O₂), the calculated monoisotopic mass is approximately 194.13068 Da. HRMS techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can detect the molecular ion or protonated molecular ion ([M+H]⁺). For example, if this compound were analyzed, an [M+H]⁺ ion would be expected at a mass-to-charge ratio (m/z) of approximately 195.1385 Da. HRMS would then provide an experimental mass that closely matches this calculated value, confirming the elemental composition. Related compounds have shown observed [M+H]⁺ values with high accuracy, for instance, 287.16443 Da (calculated 287.16417) rsc.org and 547.2072 Da (calculated 547.2077 for [M+Na]⁺) mdpi.com.
Table 3.2.1: HRMS Data for this compound and Related Compounds
| Compound/Ion Type | Calculated Mass (Da) | Observed Mass (Da) | Technique | Reference |
| This compound [M+H]⁺ (Expected) | 195.1385 | - | ESI/EI | - |
| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol [M+Na]⁺ | 547.2077 | 547.2072 | ESI | mdpi.com |
| Compound from rsc.org [M+H]⁺ | 287.16417 | 287.16443 | ESI | rsc.org |
| Compound from rsc.org [M+H]⁺ | 229.15869 | 229.15898 | ESI | rsc.org |
| Compound from rsc.org [M+H]⁺ | 275.14618 | 275.14605 | ESI | rsc.org |
| Compound from rsc.org [M+H]⁺ | 317.19313 | 317.19336 | ESI | rsc.org |
| Compound from rsc.org [M+] | 498.2083 | 498.2087 | EI | rsc.org |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.
The FTIR spectrum of this compound is expected to show characteristic absorption bands indicative of its functional groups. A strong and broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the stretching vibration of the phenolic hydroxyl (-OH) group. The C-H stretching vibrations of the aromatic ring are typically observed in the range of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyl chain appear as multiple bands below 3000 cm⁻¹, generally in the 2850-2970 cm⁻¹ region.
The C-O stretching vibration of the ether linkage in the hexyloxy group is expected to give rise to strong absorption bands in the 1050-1250 cm⁻¹ region. The aromatic C=C stretching vibrations are typically seen in the 1450-1650 cm⁻¹ range. Other characteristic bands, such as those associated with C-H bending in the hexyl chain, would also be present in the fingerprint region below 1500 cm⁻¹. For example, related compounds show C-H stretching bands around 2932 cm⁻¹ and 2950 cm⁻¹ mdpi.comactachemicamalaysia.com, and C-O stretching bands in the 1050-1250 cm⁻¹ range actachemicamalaysia.com.
Table 3.3.1: Expected FTIR Absorption Bands for this compound
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Phenolic) | 3200-3600 | Strong, Broad | Characteristic of hydroxyl groups, often hydrogen-bonded. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Associated with C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850-2970 | Strong | From the methylene and methyl groups of the hexyl chain. |
| C=C Stretch (Aromatic) | 1450-1650 | Medium | Ring stretching vibrations. |
| C-O Stretch (Ether) | 1050-1250 | Strong | Characteristic of the alkyl-aryl ether linkage. |
| C-H Bending (Aliphatic) | 1350-1470 | Medium | Various bending modes of the hexyl chain. |
Note: Absorption bands are typical for these functional groups and based on data from related compounds mdpi.comactachemicamalaysia.comrevmaterialeplastice.ro.
X-ray Diffraction (XRD) Crystallography
X-ray Diffraction (XRD) crystallography is a fundamental technique for elucidating the precise arrangement of atoms within a crystalline solid, providing unparalleled insight into molecular and crystal structures.
Determination of Solid-State Molecular and Crystal Structures
The application of single-crystal XRD to this compound would allow for the determination of its unit cell dimensions, space group, and the precise three-dimensional conformation of the molecule in the solid state. This includes the orientation and bonding of the hexyl chain relative to the phenol ring, as well as intermolecular interactions such as hydrogen bonding (between the hydroxyl group and potential acceptors) and van der Waals forces. Powder XRD could be used to identify crystalline phases and assess crystallinity. While specific crystallographic data for this compound is not widely published, studies on similar alkylphenols often reveal packing arrangements influenced by the alkyl chain length and the hydrogen-bonding capability of the hydroxyl group, leading to layered or columnar structures. Such detailed structural information is crucial for understanding bulk properties and predicting solid-state behavior.
Chromatographic and Thermal Analysis Techniques
Chromatographic and thermal analysis techniques offer complementary methods for assessing the physicochemical properties, purity, and phase transitions of this compound and its potential derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) in Chemical Profiling of Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds, including the chemical profiling of this compound and its potential derivatives. GC separates components of a mixture based on their boiling points and polarity, while MS provides structural information through fragmentation patterns, allowing for identification and purity assessment. For this compound, GC-MS can confirm its identity, detect impurities, and quantify its presence in complex matrices. If derivatives of this compound are synthesized (e.g., through esterification or etherification of the hydroxyl group), GC-MS would be essential for characterizing these new compounds, confirming their structure, and assessing their purity. The fragmentation patterns in MS would reveal characteristic ions corresponding to the hexyl chain, the phenol ring, and any modifications, aiding in the elucidation of derivative structures.
Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis in Materials
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a sample as a function of temperature. For this compound, DSC can precisely identify its melting point, crystallization temperature, and glass transition temperature (if it forms an amorphous solid). These thermal events are critical for understanding its phase behavior and suitability for various material applications. For instance, if this compound is investigated for use in polymers, coatings, or as a component in functional materials, DSC would reveal the temperatures at which it transitions between solid, liquid, or potentially liquid crystalline states. The enthalpy of fusion and specific heat capacity can also be determined, providing quantitative data on the energy changes involved in these transitions.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. Studies involving phenol (B47542) and its derivatives often utilize DFT to elucidate reaction mechanisms and predict molecular characteristics.
Prediction of Molecular Geometries and Electronic Structures
DFT calculations are instrumental in determining the most stable three-dimensional arrangements of atoms within a molecule, known as molecular geometries. These calculations also provide insights into the distribution of electrons, influencing the molecule's electronic structure. For phenol derivatives, DFT can predict bond lengths, bond angles, and dihedral angles, contributing to a fundamental understanding of their structural integrity. While specific DFT studies on the precise molecular geometry of 2-(Hexyloxy)phenol were not directly found in the provided snippets, general studies on phenol and its substituted analogs demonstrate the capability of DFT, using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), to accurately predict these parameters ijaemr.comsemanticscholar.orgajchem-a.com. These methods establish a baseline for understanding how the hexyloxy substituent might influence the electronic distribution and spatial arrangement compared to unsubstituted phenol.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity, electronic transitions, and charge transfer characteristics ijaemr.comajchem-a.comimanagerpublications.com. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. Studies on phenol itself have shown that DFT calculations can reveal the distribution of these orbitals across the aromatic ring and the hydroxyl group ijaemr.com. Applying these principles to this compound, DFT analysis would aim to map the electron density of its HOMO and LUMO, identifying regions most susceptible to electrophilic or nucleophilic attack. The presence of the hexyloxy group is expected to influence the electron density distribution, potentially altering the HOMO-LUMO gap and the localization of these orbitals compared to simpler phenols. For instance, electron-donating alkoxy groups can raise the energy of the HOMO, potentially increasing reactivity towards electrophiles.
Computational Modeling of Reaction Mechanisms and Transition States in Alkylation
DFT has been extensively employed to model the mechanisms of phenol alkylation reactions, providing detailed insights into reaction pathways, intermediates, and transition states researchgate.netnih.govresearchgate.net. Studies on phenol alkylation with olefins, catalyzed by acidic resins, reveal complex mechanisms involving both neutral pathways (forming phenolic ethers) and ionic rearrangement pathways leading to C-alkylation products researchgate.netnih.govresearchgate.net. These studies often model catalysts like benzene (B151609) sulfonic acid to mimic resin activity researchgate.netnih.gov. For this compound, computational modeling could investigate its potential role as a substrate or product in similar alkylation reactions. Specifically, it could explore the energetic feasibility and transition states involved in the formation or further modification of the ether linkage or the phenolic hydroxyl group. For example, the O-alkylation pathway to form phenolic ethers is often found to be energetically favorable under neutral conditions, while protonation can lower transition barriers for intramolecular rearrangements to C-alkylated products researchgate.netnih.gov. Understanding these mechanisms is crucial for predicting the behavior of this compound in synthetic or catalytic processes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models establish mathematical relationships between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. These models are predictive tools that can guide experimental design and compound optimization.
Predictive Models for Chemical Reactivity and Selectivity
QSAR/QSPR approaches can develop predictive models for chemical reactivity and selectivity based on molecular descriptors. For example, studies on related compounds have shown that substituents can significantly influence activity and selectivity nih.gov. While direct QSPR studies on this compound's reactivity were not found, general QSPR principles suggest that descriptors related to electronic distribution (e.g., partial charges, molecular orbital energies), steric factors (e.g., molecular volume, surface area), and lipophilicity (e.g., logP) can be correlated with reactivity. For this compound, these models could predict its propensity for specific reactions, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the ether linkage, and assess the selectivity of these reactions.
Correlation with Experimental Physicochemical Parameters and Biological Activities
QSAR/QSPR models are frequently used to correlate calculated molecular descriptors with experimentally determined physicochemical parameters (e.g., solubility, vapor pressure, partition coefficients) and biological activities nih.govcore.ac.uk. For instance, models have been developed to predict properties like logK(OW) and aqueous solubility based on structural descriptors derived from DFT calculations nih.gov. Applying this to this compound would involve calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, topological indices) and correlating them with experimental data if available. Such correlations could predict properties like its solubility in different solvents, its octanol-water partition coefficient, or even its potential biological interactions, thereby providing a theoretical basis for its behavior in various applications.
Applications in Advanced Materials Science and Engineering
Coordination Polymers and Metal Complexes
The phenolic hydroxyl group of 2-(Hexyloxy)phenol, along with its potential to form Schiff base ligands, makes it a key precursor for synthesizing metal complexes, particularly nickel salen complexes. These complexes, especially when polymerized or modified with flexible hexyloxy chains, exhibit properties conducive to advanced electrochemical and catalytic applications.
Nickel complexes of bis(salicylideniminato) ligands, commonly known as NiSalens, have garnered significant attention for their diverse applications. The introduction of flexible hexyloxy fragments into these structures, such as in the synthesis of 6,6′-{[Ethane-1,2-diylbis(azaneylylidene)]bis(methaneylylidene)}bis[2-(hexyloxy)phenolato] nickel(II) ([Ni(HexOSalEn)]), enhances their processability and performance. This monomeric complex is synthesized via the alkylation of a hydroxy-substituted precursor with 1-bromohexane, typically yielding the product in good yields, such as 79% mdpi.comresearchgate.net. The presence of the hexyloxy groups lowers the melting point compared to typical NiSalen complexes, indicating their influence on the material's thermal and structural properties mdpi.comresearchgate.net. Characterization is usually performed using techniques like Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR) mdpi.comresearchgate.net.
Table 1: Properties of [Ni(HexOSalEn)] Complex
| Property | Value | Reference(s) |
| Compound Name | 6,6′-{[Ethane-1,2-diylbis(azaneylylidene)]bis(methaneylylidene)}bis[2-(hexyloxy)phenolato] nickel(II) ([Ni(HexOSalEn)]) | mdpi.comresearchgate.net |
| Synthesis Yield | 79% | mdpi.comresearchgate.net |
| Melting Point | 172–174 °C | mdpi.comresearchgate.net |
| Solubility | Highly soluble in non-polar solvents | mdpi.comresearchgate.net |
| Characterization | NMR, HRMS, FTIR, XRD | mdpi.comresearchgate.net |
Polymeric nickel complexes incorporating hexyloxy-substituted salen ligands are recognized for their utility in electrocatalytic and photoelectrocatalytic systems mdpi.comresearchgate.net. These materials often exhibit desirable properties such as reversible electrochemical oxidation over a wide potential range, good thermal stability, and high redox and electronic conductivity mdpi.comresearchgate.net. These characteristics are crucial for facilitating efficient electron transfer in catalytic processes. For instance, nickel-salen polymers have been shown to promote the reduction of oxygen, indicating their potential as electrocatalysts researchgate.net.
The unique electrochemical properties of hexyloxy-substituted nickel salen complexes make them suitable for the design of electrochemical sensors mdpi.comresearchgate.netresearchgate.net. Their ability to form stable films on electrode surfaces allows for the development of modified electrodes that can selectively detect analytes. For example, polymeric nickel-salen films have been employed in amperometric sensors for the determination of dissolved oxygen, leveraging their catalytic activity towards oxygen reduction researchgate.net. The precise control over redox processes and the high specific redox capacity contribute to the sensitivity and accuracy of these sensors researchgate.net.
Liquid Crystalline Materials Development
The synthesis of liquid crystalline materials frequently involves incorporating hexyloxy groups onto aromatic frameworks, such as triphenylenes or Schiff bases. For example, 2-hexyloxy phenol (B47542) has been used as a precursor in the synthesis of substituted triphenylenes, which are valuable for discotic liquid crystal applications google.com. Similarly, compounds derived from 4-hexyloxyaniline or related phenolic structures have been synthesized and characterized for their liquid crystalline properties researchgate.netresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org. These studies often report the synthesis of mesogens containing hexyloxy chains, followed by characterization of their phase transition temperatures (e.g., melting points, nematic (N), and smectic A (SmA) phases) using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) researchgate.netmdpi.comfrontiersin.org. The length and position of the hexyloxy chain play a critical role in determining the type and stability of the mesophases observed mdpi.comfrontiersin.org.
Table 2: Representative Hexyloxy-Substituted Mesogens and Their Properties
| Compound Name | Key Structural Feature | Melting Point (°C) | Mesophase Type(s) (Observed) | Reference(s) |
| (S)-5-(2-methylbutoxy)-2-[[[4-hexyloxyphenyl]imino]methyl]-phenol | Hexyloxy-substituted phenyl | Not specified | Nematic, Smectic A | researchgate.net |
| 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(hexyloxy)benzoate (M6) | Hexyloxy benzoate | 108 | N mesophase | frontiersin.org |
| 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid dimer (1) | Hexyloxy phenylimino | 189.8 (Melting) | Smectic A, Nematic | mdpi.com |
| 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate (A–D series) | Hexyloxy phenylimino benzoate | Varies | Smectic A, Nematic | mdpi.com |
Thermodynamics of Liquid Crystal-Solvent Interactions
Understanding the thermodynamic interactions between liquid crystals and solvents is vital for predicting their behavior in mixtures and for designing separation or processing techniques. Inverse gas chromatography (IGC) is a common method used to probe these interactions, allowing for the determination of thermodynamic parameters such as the Flory-Huggins interaction parameter () and the effective exchange energy parameter () researchgate.netresearchgate.netepa.govinoe.ro.
While specific thermodynamic data for this compound in liquid crystal-solvent interactions were not directly available, studies on related liquid crystalline compounds with hexyloxy substituents have provided insights. For example, research on (S)-5-(2-methylbutoxy)-2-[[[4-hexylphenyl]imino]methyl]phenol and similar salicylaldimine derivatives has involved IGC to determine liquid-crystal-solvent interaction parameters with various solvents researchgate.netresearchgate.netepa.govinoe.ro. These studies analyze parameters like weight fraction activity coefficients, partial molar heats of sorption, and mixing, which quantify the strength and nature of interactions between the liquid crystal and the solvent molecules. These thermodynamic parameters are influenced by the molecular structure, including the presence and length of alkyl or alkoxy chains, and the polarity of both the liquid crystal and the solvent researchgate.netresearchgate.netepa.govinoe.ro.
Polymeric Materials and Conjugated Systems
The hexyloxy substituent can be incorporated into conjugated polymer backbones, such as poly(p-phenylene vinylene) (PPV) derivatives, to enhance their solubility and tune their optoelectronic properties.
PPV and its derivatives are widely studied for their applications in organic electronics, particularly in light-emitting diodes (LEDs) sigmaaldrich.comiaea.orgresearchgate.netchalcogen.roaip.orgaps.orgripublication.comacs.orgjkps.or.krresearchgate.netunesp.brlnu.edu.cnosti.gov. The introduction of hexyloxy (or similar alkoxy) side chains onto the phenylene vinylene backbone significantly improves the solubility of these polymers in common organic solvents, facilitating their processing into thin films for device fabrication sigmaaldrich.comiaea.orgchalcogen.roaip.orgripublication.comacs.orgresearchgate.netunesp.brlnu.edu.cnosti.govgoogle.comnyu.edursc.orgd-nb.infoacs.org.
A common synthetic route for PPV derivatives involves the Gilch polymerization, a dehydrohalogenation reaction of 1,4-bis(halomethyl)-2,5-dialkoxybenzene monomers sigmaaldrich.comripublication.comacs.orgresearchgate.netgoogle.comnih.gov. For example, poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV) is a well-known soluble PPV derivative synthesized via this method sigmaaldrich.comiaea.orgresearchgate.netchalcogen.roaip.orgaps.orgripublication.comacs.orgjkps.or.krresearchgate.netunesp.brgoogle.com. While this compound itself might not be a direct monomer for PPV synthesis, related structures like 2,5-dialkoxybenzene derivatives are precursors. The incorporation of hexyloxy substituents in PPV derivatives has been extensively studied, leading to polymers like MEH-PPV and others with various alkoxy chains sigmaaldrich.comripublication.comacs.orggoogle.comnyu.edursc.orgacs.orgnih.gov.
The presence of hexyloxy substituents in PPV derivatives significantly impacts their material properties. These side chains enhance solubility, allowing for solution processing techniques like spin-coating iaea.orgaip.orgacs.orggoogle.comnyu.edu. Optically, the alkoxy groups influence the polymer's bandgap and emission color, often causing a bathochromic (red) shift compared to unsubstituted PPV sigmaaldrich.comresearchgate.netchalcogen.ro. For instance, MEH-PPV exhibits favorable optical and electronic properties, making it suitable for applications in polymer light-emitting diodes (PLEDs) and photovoltaic cells iaea.orgresearchgate.netchalcogen.roaip.orgaps.orgjkps.or.kr. The rigidity of the polymer backbone, influenced by the size and nature of the side chains, also plays a crucial role in photoluminescence efficiency and non-radiative decay pathways nyu.edu.
Other Emerging Material Applications of Phenolic Ethers
Phenolic ethers, including those with alkoxy substituents like the hexyloxy group, are versatile building blocks in materials science due to their tunable properties. Beyond conjugated polymers and liquid crystals, these compounds find applications in areas such as metal-phenolic networks (MPNs) and as components in advanced chemical synthesis.
Phenolic compounds and their derivatives are recognized for their chelating properties and their ability to act as capping or reducing agents in the synthesis of metal nanoparticles rsc.orgresearchgate.netrsc.org. The hydroxyl group, upon deprotonation, can coordinate with metal ions, facilitating the formation of stable nanoparticles with controlled sizes and properties rsc.org. Alkoxy substituents on phenol rings can influence their acidity and chelating capabilities rsc.org.
Furthermore, phenolic ethers can serve as precursors or components in the synthesis of more complex materials. For example, meta-substituted phenols and phenyl ethers are important in medicinal chemistry and materials science, with their synthesis presenting challenges due to ortho-para directing effects in electrophilic aromatic substitution rsc.org. The ability to functionalize phenol rings with alkoxy groups opens avenues for creating materials with tailored electronic, optical, and thermal properties for various advanced applications researchgate.netrsc.orgrsc.orgpenpet.comeuropa.eu.
In Vitro Biological and Biochemical Research
In Vitro Antioxidant Activity Assessment
The antioxidant potential of phenolic compounds is a key area of research. For 2-(hexyloxy)phenol, this has been evaluated through its ability to scavenge free radicals and chelate metals.
General findings indicate that phenolic compounds can effectively scavenge nitric oxide and other reactive oxygen species, a property attributed to their chemical structure. nih.gov
The ability of a compound to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is an important antioxidant mechanism, as these metals can catalyze the formation of reactive oxygen species. Phenolic compounds, particularly those with ortho-dihydroxy or other suitably positioned functional groups, are known to be effective metal chelators.
Specific studies on the metal chelation capacity of this compound are not extensively reported. However, research on the related compound guaiacol (B22219) indicated no chelation of ferrous ions. nih.gov The potential for this compound to act as a metal chelator would depend on the ability of the hydroxyl and ether oxygen atoms to form a stable complex with a metal ion. The structure of this compound, with its ortho-alkoxy group, may allow for some level of metal chelation, but this remains to be experimentally verified. The effectiveness of phenolic compounds as metal chelators is highly dependent on their specific chemical structure. researchgate.net
Enzyme Inhibition Studies In Vitro
The interaction of phenolic compounds with enzymes is another significant area of biochemical research.
Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drug development. Phenolic compounds have been investigated as potential inhibitors of these enzymes. nih.gov While there is a lack of specific research on the inhibition of 15-lipoxygenase-1 (15-hLOX-1) by hexyloxy-substituted phenol (B47542) derivatives, the broader class of phenolic compounds has demonstrated inhibitory activity against lipoxygenases. The mechanism of inhibition can vary and is dependent on the specific structure of the phenolic compound. Further research is required to determine the specific inhibitory effects of this compound and its derivatives on 15-hLOX-1.
In Vitro Cytotoxicity and Antiproliferative Investigations
The potential for phenolic compounds to exhibit cytotoxic effects against cancer cell lines is an active area of investigation.
A study investigating the structure-toxicity relationship of various alkoxyphenols against the murine B16-F0 melanoma cell line provides valuable data for a closely related isomer, 4-n-hexyloxyphenol. ualberta.canih.gov This research demonstrated that 4-n-hexyloxyphenol exhibited the greatest toxicity towards B16-F0 cells among the ten alkoxyphenols tested. ualberta.canih.gov The cytotoxicity was found to be both dose- and time-dependent. ualberta.canih.gov
Interestingly, the same study noted that 2-iso-propoxyphenol, an ortho-alkoxyphenol, did not show dose- and time-dependent toxicity, suggesting that the position and structure of the alkoxy group significantly influence the cytotoxic activity. ualberta.canih.gov While this does not provide direct data for this compound, it highlights the importance of the ortho-substitution on the biological activity of these compounds.
Table 1: Cytotoxicity of 4-n-Hexyloxyphenol against B16-F0 Melanoma Cells
| Compound | Cell Line | Endpoint | Result |
|---|
Note: Data is for the 4-isomer, a structural analog of this compound.
Evaluation against Human Osteosarcoma Cells for Phenol Derivatives
Currently, there is a lack of specific studies evaluating the in vitro cytotoxic effects of this compound on human osteosarcoma cell lines such as MG-63 or Saos-2. Research on the anticancer properties of phenolic compounds is vast, with many studies demonstrating their potential to inhibit cancer cell proliferation and induce cell death in various cancer types. nih.govscielo.br For instance, propolis extracts, which are rich in phenolic compounds, have shown mild cytotoxic effects against the MG-63 osteosarcoma cell line. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound specifically. The cytotoxic potential of phenolic compounds is highly dependent on their specific chemical structure, including the nature and position of substituents on the phenol ring.
Analysis of Molecular Mechanisms of Cell Death (e.g., Apoptosis Induction)
In Vitro Antibacterial Activity Evaluation of Derivatives
The antibacterial properties of various phenolic compounds are well-documented. mdpi.comnih.gov They generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov However, specific data on the in vitro antibacterial activity of this compound against a comprehensive panel of bacterial pathogens is limited.
While it is plausible that this compound would exhibit some level of antibacterial activity, detailed studies quantifying its efficacy (e.g., Minimum Inhibitory Concentration - MIC) against specific Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are not present in the reviewed literature. The effectiveness of phenolic compounds can vary significantly depending on the bacterial species and the specific chemical structure of the compound. nih.govnih.gov
The antibacterial mechanisms of phenolic compounds often involve disruption of the bacterial cell membrane, leading to increased permeability and dissipation of the membrane potential. nih.govnih.govmdpi.com This can result in the leakage of intracellular components and ultimately cell death. While this is a common mechanism for many phenols, specific investigations into whether this compound acts via bacterial membrane potential dissipation have not been reported.
Structure-Activity Relationship (SAR) Derivations in Biological Contexts
Structure-activity relationship (SAR) studies of phenolic compounds have provided valuable insights into the chemical features that govern their biological activities. nih.govresearchgate.netdtic.mil For antibacterial activity, factors such as the lipophilicity, the nature of alkyl substituents, and the position of hydroxyl groups are known to be important. dtic.mil Generally, increasing the length of an alkyl chain on the phenol ring can enhance antibacterial activity up to a certain point, beyond which a "cut-off" effect is observed. dtic.mil For anticancer activity, the substitution pattern on the aromatic ring significantly influences cytotoxicity and the ability to induce apoptosis. mdpi.com
However, specific SAR studies that include this compound and systematically evaluate the effect of the hexyloxy group at the ortho position on its activity against osteosarcoma cells or bacteria are not available. Such studies would be crucial for understanding the contribution of this specific structural feature to its biological profile and for the rational design of more potent derivatives.
Future Research Perspectives and Directions
Innovations in Green Synthetic Chemistry for 2-(Hexyloxy)phenol and Its Derivatives
The traditional synthesis of this compound often involves the Williamson ether synthesis, reacting catechol with a hexyl halide in the presence of a base. While effective, this method can present environmental and efficiency challenges. Future research is poised to develop greener and more sustainable synthetic routes.
Catalytic Systems: A key area of innovation lies in the development of advanced catalytic systems. This includes the use of phase-transfer catalysts to improve reaction rates and yields in biphasic systems, thereby reducing the need for harsh solvents. Furthermore, the exploration of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. Research into metal-organic frameworks (MOFs) or functionalized porous polymers as catalysts could offer high selectivity and efficiency.
Alternative Reagents and Solvents: Future synthetic strategies will likely focus on replacing hazardous reagents and solvents. The use of greener alkylating agents, such as hexyl carbonates or sulfonates, could be explored as alternatives to hexyl halides. Moreover, the substitution of traditional volatile organic solvents with benign alternatives like ionic liquids, supercritical fluids (such as supercritical CO2), or even water would significantly enhance the environmental profile of the synthesis. For instance, reports on the green synthesis of related phenolic compounds highlight the use of microwave-assisted synthesis in solvent-free conditions or in aqueous media, a direction that holds promise for this compound. wjpmr.com
Biocatalysis: The use of enzymes in the synthesis of this compound and its derivatives represents a frontier in green chemistry. Lipases or other hydrolases could be investigated for the regioselective acylation of catechol followed by etherification, or for the direct etherification under mild conditions. Biocatalytic processes offer the advantages of high selectivity, mild reaction conditions, and reduced waste generation.
Rational Design of Materials with Tailored Functionalities Based on this compound Scaffolds
The molecular structure of this compound, with its combination of a hydrophilic phenolic hydroxyl group and a lipophilic hexyloxy chain, makes it an attractive building block for the rational design of new materials with customized properties.
Liquid Crystals: The anisometric shape of alkoxy phenols is a key feature for the design of liquid crystalline materials. While there is extensive research on liquid crystals derived from other phenolic compounds, the specific use of this compound as a mesogenic core or as a precursor for more complex liquid crystalline structures is an area ripe for exploration. By incorporating the this compound moiety into larger molecules, it may be possible to create novel nematic or smectic liquid crystals with specific thermal and optical properties for applications in displays and sensors.
Polymers and Resins: The phenolic hydroxyl group of this compound is a reactive handle for polymerization reactions. It can be used as a monomer or a co-monomer in the synthesis of a variety of polymers, including polyesters, polycarbonates, and phenolic resins. The hexyloxy side chain can act as an internal plasticizer, imparting flexibility and modifying the thermal and mechanical properties of the resulting polymers. For example, related phenolic compounds are used in the synthesis of high-performance polymers, and a similar approach could be applied to this compound to create materials for coatings, adhesives, and composites. echemi.com
Functional Surfactants and Self-Assembling Systems: The amphiphilic nature of this compound suggests its potential use in the design of functional surfactants. By modifying the phenolic group with a polar head group, it is possible to create surfactants with unique aggregation behaviors in solution. These could find applications in emulsion polymerization, as drug delivery vehicles, or as templates for the synthesis of nanostructured materials.
Advanced Mechanistic Characterization of Biological Interactions at the Molecular Level
While patents suggest that derivatives of this compound may possess anti-inflammatory, antifungal, antiparasitic, and anticancer activities, the specific molecular mechanisms underlying these potential biological effects remain largely uncharacterized.
Enzyme Inhibition Studies: Phenolic compounds are known to interact with a variety of enzymes. Future research should focus on screening this compound and its derivatives against a panel of relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or fungal enzymes for antifungal activity. Detailed kinetic studies could elucidate the mode of inhibition (e.g., competitive, non-competitive) and provide insights into the structure-activity relationships. nih.govjosai.ac.jp
Antioxidant and Radical Scavenging Activity: The phenolic hydroxyl group is a well-known antioxidant pharmacophore. It will be crucial to quantify the antioxidant capacity of this compound using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay. Understanding its antioxidant potential is a prerequisite for exploring its use in applications where oxidative stress is a contributing factor.
Membrane Interaction Studies: The lipophilic hexyloxy chain of this compound suggests that it may interact with biological membranes. Techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and molecular modeling can be employed to study its effects on the structure and dynamics of model lipid bilayers. Such studies could reveal if the compound alters membrane fluidity, permeability, or the function of membrane-bound proteins, which could be a key aspect of its biological activity.
Exploration of Novel Interdisciplinary Applications and Computational-Experimental Integration
The future of research on this compound will benefit greatly from an interdisciplinary approach that integrates computational chemistry with experimental studies.
Computational Modeling and QSAR: Computational tools can be used to predict the physicochemical properties, spectroscopic signatures, and potential biological activities of this compound and its derivatives. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help in designing new derivatives with enhanced activities by correlating their structural features with their biological effects. nih.govjosai.ac.jp Molecular docking simulations can predict the binding modes of this compound with target enzymes or receptors, guiding the design of more potent and selective inhibitors. researchgate.net
Chemosensors: The phenolic group of this compound can be functionalized to create chemosensors for the detection of specific ions or molecules. For example, the incorporation of a fluorescent reporter group could lead to the development of a "turn-on" or "turn-off" fluorescent sensor. The hexyloxy chain can be used to tune the solubility and environmental compatibility of such sensors.
Integrated Material and Biological Studies: An exciting future direction is the development of materials that not only have specific physical properties but also possess inherent biological activity. For instance, incorporating this compound into a polymer backbone could lead to the creation of antimicrobial or antioxidant materials for use in food packaging or biomedical devices. This integrated approach, combining materials science with biology, could lead to the development of truly innovative and functional products.
Q & A
Q. What are the standard synthetic routes for 2-(Hexyloxy)phenol, and how can reaction conditions be optimized for yield?
The synthesis of this compound typically involves etherification reactions, such as nucleophilic substitution between phenol derivatives and hexyl halides. For instance, annulation strategies (e.g., [5+1] cyclization) used for structurally similar phenolic compounds can be adapted . Optimization includes:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic intermediates. Yield improvements (≥70%) are achievable via stepwise purification (e.g., column chromatography) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the hexyloxy chain’s integration and aromatic substitution pattern.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z 209.24).
- FT-IR : Peaks at 1250–1200 cm (C-O-C stretching) and 3400 cm (phenolic -OH). Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste disposal : Segregate phenolic waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Refer to OSHA and Agilent safety guidelines for hazardous phenolic compounds .
Advanced Research Questions
Q. How does the hexyloxy substituent influence the compound’s biological activity, particularly in antifungal applications?
The hexyloxy group enhances lipophilicity, improving membrane permeability in fungal cells. For example, Exalamide (a derivative) shows efficacy against Trichophyton mentagrophytes via ergosterol biosynthesis inhibition. Experimental design :
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) of this compound?
Discrepancies often arise from solvent polarity or measurement techniques. Methodology :
Q. What are the mechanisms underlying the stability of this compound under varying pH and temperature?
The compound degrades via hydrolysis (acidic/basic conditions) or oxidation (high-temperature aerobic environments). Experimental approaches :
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation by HPLC.
- Reaction kinetics : Calculate activation energy () using Arrhenius plots under controlled conditions. Antioxidants (e.g., BHT) can mitigate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
